Cas no 1807086-07-2 (Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate)
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C10H7ClF2N2O2/c1-17-10(16)6-4-15-7(3-14)8(9(12)13)5(6)2-11/h4,9H,2H2,1H3
- InChI Key: DSHINMBVNVMOCO-UHFFFAOYSA-N
- SMILES: ClCC1C(C(=O)OC)=CN=C(C#N)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 332
- XLogP3: 1.8
- Topological Polar Surface Area: 63
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037466-250mg |
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate |
1807086-07-2 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029037466-500mg |
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate |
1807086-07-2 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029037466-1g |
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate |
1807086-07-2 | 95% | 1g |
$3,126.60 | 2022-03-31 |
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2): A Comprehensive Overview
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, presents a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of a chloromethyl group, a cyanide moiety, and a difluoromethyl substituent within its pyridine framework contributes to its versatile reactivity and potential utility in drug discovery.
The chemical structure of Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate is highly intriguing, offering multiple sites for chemical modification and interaction. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, making it a valuable component in the synthesis of more complex molecules. This property has been exploited in various synthetic pathways, where it serves as a key intermediate in the development of pharmacologically active compounds.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, such as Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate, have been extensively studied due to their diverse biological activities. The difluoromethyl group, a well-known pharmacophore, enhances the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. Additionally, the cyanide moiety can serve as a precursor for the introduction of other functional groups, further expanding the synthetic possibilities.
The pharmaceutical industry has been actively exploring the potential of Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate in the development of new drugs. Its unique structural features have led to investigations into its role as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Researchers have particularly focused on its ability to modulate enzyme activity and interact with biological targets at the molecular level.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the chloromethyl, cyanide, and difluoromethyl groups provides a rich scaffold for structural diversification. This has allowed chemists to design derivatives with tailored properties for specific therapeutic applications. For instance, modifications at the pyridine ring can influence binding affinity and selectivity, while changes at the ester functionality can affect solubility and bioavailability.
The synthetic pathways for Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate are also worth mentioning. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups efficiently. These synthetic strategies highlight the compound's importance as a building block in organic synthesis.
In conclusion, Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the creation of novel therapeutic agents that address unmet medical needs.
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